molecular formula C9H6Cl2N2OS B12152882 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one

2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12152882
M. Wt: 261.13 g/mol
InChI Key: LBQASGLFPCNRNA-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring and a dichlorophenyl group, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 2,6-dichloroaniline with a thiazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) with a similar dichlorophenyl group.

    Aceclofenac: Another NSAID with a structure closely related to diclofenac.

Uniqueness

2-[(2,6-Dichlorophenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

Molecular Formula

C9H6Cl2N2OS

Molecular Weight

261.13 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H6Cl2N2OS/c10-5-2-1-3-6(11)8(5)13-9-12-7(14)4-15-9/h1-3H,4H2,(H,12,13,14)

InChI Key

LBQASGLFPCNRNA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=C(C=CC=C2Cl)Cl)S1

Origin of Product

United States

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